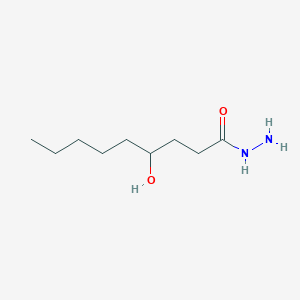

4-Hydroxynonanehydrazide

Übersicht

Beschreibung

Synthesis Analysis

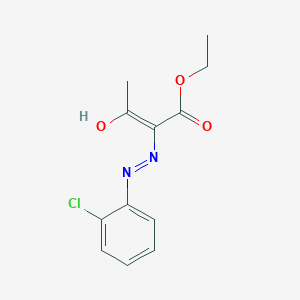

The synthesis of hydrazides, which could potentially include 4-Hydroxynonanehydrazide, has been studied . The synthesis of hydrazones, quinazolines, and Schiff bases is achieved by combining suitable aldehydes with four hydrazides . The approaches for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Molecular Structure Analysis

The molecular structure analysis of a compound like 4-Hydroxynonanehydrazide would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . These techniques can provide detailed information about the molecular structure and chemical composition of the compound.Wissenschaftliche Forschungsanwendungen

Bioactive Marker of Pathophysiological Processes

4-Hydroxynonenal (HNE), closely related to 4-Hydroxynonanehydrazide, is a bioactive marker of oxidative stress and a causative agent of several diseases like Alzheimer's. It's a reliable marker of lipid peroxidation and a standardized parameter of food quality control. It's also present physiologically in various cells and tissues (Žarković, 2003).

Metabolism Studies

HNE's metabolism after oral administration was studied in rats using radioactive and stable isotopes. This research is important to understand how HNE, formed in food or during digestion, is metabolized. The study found several urinary metabolites of HNE, providing insights into its metabolic pathways (Keller et al., 2014).

Role in Alzheimer’s Disease

Elevated levels of 4-HNE in the ventricular fluid of Alzheimer’s Disease (AD) patients suggest its involvement in the neurodegenerative process of AD. This underscores its significance in understanding the pathophysiology of AD (Lovell et al., 1997).

Medicinal Interest

4-Hydroxynonenal plays a critical role in various human pathophysiological conditions. It's actively metabolized in cells and tissues and can be detected in biological fluids, serving as a marker in numerous disease processes, often related to inflammation (Poli et al., 2008).

Defense Chemicals in Cereals

Hydroxamic acids, including 4-Hydroxy-1,4-benzoxazin-3-ones, play a major role in the defense of cereals against pests and diseases. They are also involved in the detoxification of herbicides and allelopathic effects of the crop (Niemeyer, 1988).

Physiological Significance

At low concentrations, 4-HNE exhibits various activities related to cell multiplication and differentiation, indicating its physiological importance. These effects include stimulation of neutrophil chemotaxis and modulation of cell signaling (Dianzani, 2003).

Analytical Techniques

Methods for the quantitative determination of 4-HNE in biological samples and foodstuffs have been developed. These techniques are essential for studying its biological properties and presence in various mediums (Lang et al., 1985).

Cellular Metabolism

Mammalian cells display highly active pathways for HNE metabolism. This rapid metabolism is crucial for protecting proteins from modification by lipid peroxidation products (Siems & Grune, 2003).

Proteome Enrichment Methods

Advancements in enrichment methods for HNE-modified proteome have been made, which is significant for biological characterization and clinical significance of low-abundance HNE-modified proteins (Yuan et al., 2017).

Eigenschaften

IUPAC Name |

4-hydroxynonanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-2-3-4-5-8(12)6-7-9(13)11-10/h8,12H,2-7,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFDFFFGPJHPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310675 | |

| Record name | 4-hydroxynonanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynonanehydrazide | |

CAS RN |

22094-44-6 | |

| Record name | NSC230266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxynonanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

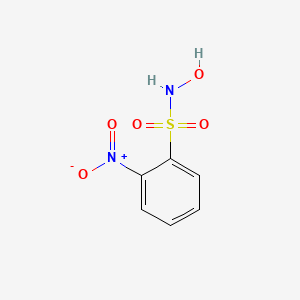

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B3049726.png)

![tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B3049729.png)

![Methyl 3-(2-{2-[2-(aminooxy)ethoxy]ethoxy}ethoxy)propanoate hydrochloride](/img/structure/B3049731.png)